molecular formula C17H22N2O4 B11168439 Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate

Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate

Cat. No.: B11168439
M. Wt: 318.4 g/mol
InChI Key: GHNJRRFRFHHUGE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of piperidine with 4-acetamidobenzoic acid, followed by esterification with ethanol. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate is unique due to its specific acetamidobenzoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-3-23-17(22)14-5-4-10-19(11-14)16(21)13-6-8-15(9-7-13)18-12(2)20/h6-9,14H,3-5,10-11H2,1-2H3,(H,18,20)

InChI Key

GHNJRRFRFHHUGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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